Ethyl phenylphosphinate Ethyl phenylphosphinate Ethyl phenylphosphinate is an organophosphorous compound. It undergoes regioselective Markovnikov addition reaction with terminal alkynes in the presence of palladium-1,2-bis(diphenylphosphino)ethane complex (catalyst). Ethyl phenylphosphinate is the photodecomposition product of Inezin (S-benzyl O-ethyl phenylphosphonothiolate) on the ultraviolet irradiation. It can be prepared by the reaction of phosphinic acid with ethyl chloroformate in the presence of pyridine. Its ethylation using ethyl trimethylsilyl phenylphosphonite or the corresponding trimethylstannyl ester has been described. Its free-radical addition to ethylene has been reported to proceed with the retention of configuration.

Brand Name: Vulcanchem
CAS No.: 2511-09-3
VCID: VC3733144
InChI: InChI=1S/C8H10O2P/c1-2-10-11(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3/q+1
SMILES: CCO[P+](=O)C1=CC=CC=C1
Molecular Formula: C8H10O2P+
Molecular Weight: 169.14 g/mol

Ethyl phenylphosphinate

CAS No.: 2511-09-3

Cat. No.: VC3733144

Molecular Formula: C8H10O2P+

Molecular Weight: 169.14 g/mol

* For research use only. Not for human or veterinary use.

Ethyl phenylphosphinate - 2511-09-3

Specification

CAS No. 2511-09-3
Molecular Formula C8H10O2P+
Molecular Weight 169.14 g/mol
IUPAC Name ethoxy-oxo-phenylphosphanium
Standard InChI InChI=1S/C8H10O2P/c1-2-10-11(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3/q+1
Standard InChI Key YJSXLGKPMXKZJR-UHFFFAOYSA-N
SMILES CCO[P+](=O)C1=CC=CC=C1
Canonical SMILES CCO[P+](=O)C1=CC=CC=C1

Introduction

Structural and Physical Properties

Molecular Structure

Ethyl phenylphosphinate features a central phosphorus atom bonded to:

  • One ethyl group (-OCH₂CH₃)

  • One phenyl group (-C₆H₅)

  • One oxygen atom as part of the phosphinate group (-OP(O))

This configuration results in a planar trigonal geometry around the phosphorus atom, typical of phosphinate esters . The compound exists as a colorless to pale yellow liquid with moderate viscosity and solubility in organic solvents .

Key identifiers:

PropertyValueSource
CAS Number2511-09-3
InChIInChI=1S/C8H11O2P/c1-2-10-11(9)8-6-4-3-5-7-8/h3-7,11H,2H2,1H3
SMILESO=P(OCC)C=1C=CC=CC1
Molecular Weight170.15 g/mol
DensityNot explicitly reported

Synthesis and Manufacturing Processes

Core Synthesis Methods

Ethyl phenylphosphinate is synthesized via two primary routes:

Large-Scale Industrial Production

A scaled-up method for derivatives like ethyl (2,4,6-trimethylbenzoyl)phenylphosphinate (CAS 84434-11-7) involves:

  • Reaction of phenylphosphinic acid with 2,4,6-trimethylbenzaldehyde under controlled conditions.

  • Ethylation using diethyl sulfate in alkaline media .

Industrial-Scale Parameters:

ParameterValue
Reactants230 kg 2,4,6-trimethylbenzoyl chloride + 8 kg triethylamine
Reaction Time~2 hours
Yield328 kg (purity >96%)
Post-Synthesis StepsWashing (alkaline/acidic), solvent recovery, ethanol decolorization

Applications in Organic Synthesis and Materials Science

Role as a Precursor in Phosphonate/Phosphinate Chemistry

Ethyl phenylphosphinate serves as a versatile building block for synthesizing:

  • Diethyl imidazol-2-yl-(amino)methylphosphonates/phosphinates: These compounds are intermediates in agrochemical and pharmaceutical development .

  • Photodecomposition products: For example, UV irradiation of S-benzyl O-ethyl phenylphosphonothiolate yields ethyl phenylphosphinate .

Flame Retardancy

The compound’s phosphorus content enables its use in flame-retardant formulations. While direct applications are less documented, its derivatives (e.g., aryl phosphinate esters) are widely employed in polymers like ABS and polycarbonates to reduce flammability .

Catalytic Reactions

Ethyl phenylphosphinate participates in Markovnikov addition reactions with terminal alkynes, catalyzed by palladium complexes (e.g., PdCl₂(dppf)) . This reactivity is exploited in synthesizing phosphorus-containing ligands for asymmetric catalysis.

Hazard ClassCodeDescription
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Respiratory TractH335May cause respiratory irritation

Precautionary Measures:

  • P261: Avoid breathing dust/fume/vapor/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing .

Environmental Impact

The compound is toxic to aquatic life (H411), necessitating strict waste disposal protocols .

QuantityPrice (€)Supplier
1 g25.00CymitQuimica
5 g33.00CymitQuimica
100 g198.00CymitQuimica
1 g36.00ChemicalBook
100 g215.00ChemicalBook

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